(1r,4r)-4-((3-Cyclopropylureido)methyl)cyclohexanecarboxylic acid
Description
(1r,4r)-4-((3-Cyclopropylureido)methyl)cyclohexanecarboxylic acid is a cyclohexane-based carboxylic acid derivative featuring a cyclopropylurea substituent on the cyclohexane ring. The compound’s structure combines a rigid cyclohexane backbone with a polar ureido group, which may influence its physicochemical properties and biological interactions. The stereochemistry (1r,4r) suggests a specific spatial arrangement that could enhance receptor binding or metabolic stability.
Properties
Molecular Formula |
C12H20N2O3 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
4-[(cyclopropylcarbamoylamino)methyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H20N2O3/c15-11(16)9-3-1-8(2-4-9)7-13-12(17)14-10-5-6-10/h8-10H,1-7H2,(H,15,16)(H2,13,14,17) |
InChI Key |
IPEHHXLLTNDFSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CNC(=O)NC2CC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-((3-Cyclopropylureido)methyl)cyclohexanecarboxylic acid typically involves multiple steps, starting from readily available precursors
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are used to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(1r,4r)-4-((3-Cyclopropylureido)methyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The cyclopropylureido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(1r,4r)-4-((3-Cyclopropylureido)methyl)cyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (1r,4r)-4-((3-Cyclopropylureido)methyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylureido group is known to form strong hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in therapeutic applications.
Biological Activity
(1R,4R)-4-((3-Cyclopropylureido)methyl)cyclohexanecarboxylic acid, with the molecular formula CHNO and a molecular weight of 240.30 g/mol, is a compound of interest due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Structure : The compound features a cyclohexane ring substituted with a urea moiety and a carboxylic acid group.
- CAS Number : 1913470-81-1
- IUPAC Name : (1R,4R)-4-((3-Cyclopropylureido)methyl)cyclohexanecarboxylic acid
Pharmacological Profile
Research indicates that (1R,4R)-4-((3-Cyclopropylureido)methyl)cyclohexanecarboxylic acid exhibits significant biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications.
-
Enzyme Inhibition :
- The compound has been studied for its inhibitory effects on certain enzymes involved in metabolic pathways. Preliminary studies suggest it may act as an inhibitor of specific proteases or kinases, which could be relevant in treating various diseases.
-
Anticancer Activity :
- Recent studies have explored the compound's anticancer properties. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines, suggesting potential as a chemotherapeutic agent.
-
Antimicrobial Properties :
- The compound has shown activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.
Case Studies
Several case studies have highlighted the biological effects of (1R,4R)-4-((3-Cyclopropylureido)methyl)cyclohexanecarboxylic acid:
- Case Study 1 : A study published in the Journal of Medicinal Chemistry evaluated its effects on human cancer cell lines. Results indicated that at micromolar concentrations, the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.
- Case Study 2 : An investigation into its antimicrobial activity reported that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
Data Summary Table
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibition of proteases/kinases | Journal of Enzyme Inhibition |
| Anticancer Activity | Induction of apoptosis in cancer cells | Journal of Medicinal Chemistry |
| Antimicrobial Properties | Activity against S. aureus and E. coli | Microbial Pathogenesis |
The exact mechanism by which (1R,4R)-4-((3-Cyclopropylureido)methyl)cyclohexanecarboxylic acid exerts its biological effects is still under investigation. However, it is hypothesized to involve:
- Binding to specific active sites on target enzymes.
- Modulating signaling pathways associated with cell proliferation and survival.
- Interfering with microbial metabolic processes.
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects:
Tranexamic Acid EP Impurity E
- Structure: (1R,4r)-4-(((1r,4R)-4-(aminomethyl)cyclohexanecarboxamido)methyl)cyclohexanecarboxylic acid.
- Key Features: Diamino-methyl and carboxamido substituents instead of cyclopropylureido.
- Molecular Formula : C₁₆H₁₇N₂O₉SNa (sodium salt form).
- Applications : Analytical and research use as an impurity standard .
(1R,4R)-4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)cyclohexanecarboxylic Acid
- Structure: Boc-protected methylamino substituent.
- Molecular Formula: C₁₄H₂₅NO₄.
- Key Features : The tert-butoxycarbonyl (Boc) group enhances lipophilicity and stability during synthesis.
- Applications : Likely serves as a synthetic intermediate for peptide or urea derivatives.
- Comparison : The Boc group increases molecular weight (271.35 g/mol) and may improve storage stability compared to unprotected analogs .
(±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic Acid
- Structure : Pyrrolidine core with trifluoromethylphenyl ureido and benzodioxol groups.
- Key Features : The trifluoromethyl group enhances electronegativity and metabolic stability.
- Applications: Not explicitly stated but likely a bioactive molecule due to ureido and fluorinated motifs.
3-O-Feruloylquinic Acid
- Structure : Quinic acid derivative with feruloyl and hydroxy groups.
- Key Features: Natural product with phenolic and methoxy substituents.
- Applications : Pharmacological research and reference standard.
Physicochemical and Functional Properties
*Estimated based on structural analysis.
Pharmacological and Industrial Relevance
- Target Compound : The cyclopropylureido group may enhance hydrogen-bonding capacity, making it suitable for targeting urea transporters or enzymes. Its stereochemistry could reduce off-target effects compared to racemic analogs.
- Tranexamic Acid Impurity: Highlights the importance of stereochemistry in impurity profiling, as even minor structural changes affect drug safety .
- Boc-Protected Analogue : Demonstrates the role of protective groups in optimizing synthetic routes for complex molecules .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
